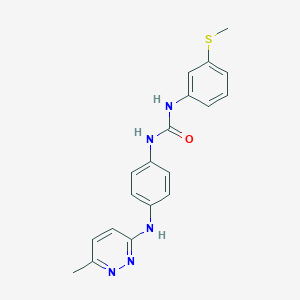
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is a useful research compound. Its molecular formula is C19H19N5OS and its molecular weight is 365.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea, also known by its CAS number 1170436-97-1, is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N5OS, with a molecular weight of approximately 365.5 g/mol. The structure includes a methylthio group and a pyridazin moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₅OS |
| Molecular Weight | 365.5 g/mol |
| CAS Number | 1170436-97-1 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The presence of the pyridazin and methylthio groups may enhance its binding affinity to these targets, potentially leading to inhibition or modulation of their activity.
Antitumor Activity
Research has indicated that urea derivatives, including this compound, exhibit notable antitumor properties. A study on similar phenyl urea derivatives highlighted their efficacy as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Compounds structurally related to the target compound were found to selectively inhibit IDO1 activity, suggesting that this compound may possess similar antitumor potential .
Anti-inflammatory Properties
Urea derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the modulation of inflammatory pathways through enzyme inhibition. For instance, compounds with structural similarities have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes .
Antimicrobial Activity
The antimicrobial properties of related pyrazole derivatives have been documented extensively. These compounds have demonstrated significant antibacterial and antifungal activities against various pathogens. Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial effects .
Case Study: Inhibition of IDO1
In a study focused on IDO1 inhibitors, several phenyl urea derivatives were synthesized and evaluated for their inhibitory activity. Among them, compounds with specific substitutions on the phenyl ring showed enhanced potency against IDO1. This suggests that modifications similar to those present in this compound could lead to effective IDO1 inhibitors .
Research Findings on Antimicrobial Activity
A comprehensive evaluation of pyrazole derivatives revealed their effectiveness against various bacterial strains and fungi. The study concluded that structural modifications significantly influenced antimicrobial potency, indicating that the incorporation of methylthio and pyridazin groups could enhance the biological activity of urea derivatives .
Properties
IUPAC Name |
1-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-13-6-11-18(24-23-13)20-14-7-9-15(10-8-14)21-19(25)22-16-4-3-5-17(12-16)26-2/h3-12H,1-2H3,(H,20,24)(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVNPFYPVTWLOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














